molecular formula C13H17NO2 B13521486 Ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

Katalognummer: B13521486
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: RIPXBUBGDKGTDW-NEPJUHHUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene ring system, making it an interesting subject for research in organic chemistry and pharmacology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Chemischer Reaktionen

Types of Reactions: rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydronaphthalene derivatives.

    Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce different tetrahydronaphthalene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology: In biological research, rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.

Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure allows for modifications that can lead to the development of novel therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new polymers and advanced materials.

Wirkmechanismus

The mechanism of action of rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

  • rac-ethyl (1R,2R)-2-aminocyclopentane-1-carboxylate
  • rac-ethyl (1R,2R)-2-ethylcyclopropane-1-carboxylate
  • rac-ethyl (1R,2R)-2-benzylcyclopropane-1-carboxylate

Comparison: Compared to these similar compounds, rac-ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate stands out due to its unique tetrahydronaphthalene ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

ethyl (1R,2R)-1-amino-1,2,3,4-tetrahydronaphthalene-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)11-8-7-9-5-3-4-6-10(9)12(11)14/h3-6,11-12H,2,7-8,14H2,1H3/t11-,12+/m1/s1

InChI-Schlüssel

RIPXBUBGDKGTDW-NEPJUHHUSA-N

Isomerische SMILES

CCOC(=O)[C@@H]1CCC2=CC=CC=C2[C@@H]1N

Kanonische SMILES

CCOC(=O)C1CCC2=CC=CC=C2C1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.